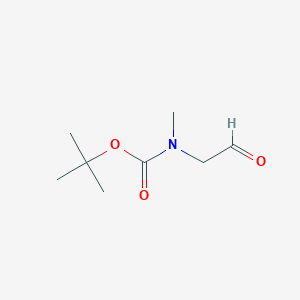

N-BOC-(methylamino)acetaldehyde

Descripción

Significance of α-Amino Aldehydes in Chiral Building Block Synthesis

α-Amino aldehydes are a class of compounds that have garnered considerable attention as valuable chiral substrates for stereocontrolled organic synthesis. Their importance stems from several key characteristics:

Versatility : The presence of both an amino group and an aldehyde group within the same molecule provides two distinct points for chemical reactions. The aldehyde can undergo transformations like Wittig reactions, aldol (B89426) additions, and reductive aminations, while the amino group, once deprotected, can participate in amide bond formations and other nucleophilic additions. consensus.appnih.gov This dual reactivity makes them divergent building blocks, capable of being elaborated into a wide range of structural frameworks.

Chirality : Many α-amino aldehydes can be readily prepared in enantiomerically pure forms, often derived from naturally occurring α-amino acids. acs.org This makes them invaluable starting materials for the asymmetric synthesis of complex target molecules like pharmaceuticals and natural products, where specific stereoisomers are often required for biological activity. nih.gov

Instability and the Need for Protection : Despite their utility, α-amino aldehydes are inherently unstable due to the incompatibility of the two functional groups, which can lead to racemization or self-condensation. acs.org This instability necessitates the use of a protecting group on the nitrogen atom to temper its reactivity and allow for selective transformations at the aldehyde center. acs.org

Role of the N-Boc Protecting Group in Chemical Transformations of N-BOC-(methylamino)acetaldehyde

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, and its function in this compound is crucial for the compound's utility. total-synthesis.comresearchgate.net The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govquora.com

The primary role of the N-Boc group is to convert the basic and nucleophilic amine into a non-nucleophilic carbamate (B1207046). total-synthesis.com This protection is essential for several reasons:

Stability : The Boc group is robust and stable under a variety of reaction conditions, including exposure to bases, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov This allows chemists to perform a wide range of reactions on the aldehyde portion of this compound without affecting the protected amine.

Acid-Labile Removal : A key advantage of the Boc group is its facile removal under mild acidic conditions. nih.govwikipedia.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent can efficiently cleave the carbamate to regenerate the free amine. wikipedia.org This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, carbon dioxide, and the desired amine. quora.com

Orthogonality : The acid-lability of the Boc group makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. total-synthesis.com This means that one protecting group can be selectively removed in the presence of the others, a critical feature in complex, multi-step syntheses. total-synthesis.com

The table below summarizes common conditions for the protection and deprotection of amines using the Boc group.

| Transformation | Reagents and Conditions | Primary Function |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, DMAP), Solvent (e.g., water, acetonitrile) nih.govwikipedia.org | To convert the amine into a stable carbamate, preventing its reaction in subsequent steps. total-synthesis.com |

| Deprotection | Strong Acid (e.g., Trifluoroacetic Acid (TFA), HCl) in a non-reactive solvent (e.g., Dichloromethane, Methanol) wikipedia.org | To remove the Boc group and regenerate the free amine under mild acidic conditions. nih.gov |

Historical Context of this compound in Synthetic Methodologies

The utility of α-amino aldehydes in synthesis has been recognized for over a century, with the history of this class of compounds tracing back to Emil Fischer's work on glucosamine (B1671600) in 1902. However, the widespread application of small, non-carbohydrate derived α-amino aldehydes is a more recent development. Early methods for synthesizing amino acids, such as the Strecker synthesis first reported in 1850, involved the formation of α-amino nitriles from aldehydes, which are then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

The development of modern protecting group strategies, particularly the popularization of the Boc group, was a significant milestone. This allowed for the isolation and controlled reaction of otherwise unstable intermediates like α-amino aldehydes. nih.gov The synthesis of this compound itself is typically achieved through the oxidation of the corresponding N-Boc protected amino alcohol, a transformation often accomplished using methods like the Swern oxidation. chemicalbook.com The availability of this and related reagents has enabled chemists to use them as key fragments in the modular synthesis of complex nitrogen-containing compounds, including potent protease inhibitors and other medicinally relevant molecules. chemicalbook.comfishersci.com

Compound Properties and Identifiers

The following tables provide key data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃ scbt.comfishersci.ca |

| Molecular Weight | 173.21 g/mol scbt.com |

| Appearance | Clear to pale yellow liquid chemicalbook.comthermofisher.com |

| Boiling Point | 218.2 ± 19.0 °C (Predicted) chemicalbook.com |

| Density | 1.026 g/mL chemicalbook.com |

| Solubility | Slightly miscible with water chemicalbook.comfishersci.com |

Compound Identifiers

| Identifier | Value |

| CAS Number | 123387-72-4 chemicalbook.comscbt.com |

| IUPAC Name | tert-butyl N-methyl-N-(2-oxoethyl)carbamate thermofisher.com |

| SMILES | CN(CC=O)C(=O)OC(C)(C)C thermofisher.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWTVSDFEYSRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443953 | |

| Record name | N-BOC-(methylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-72-4 | |

| Record name | N-BOC-(methylamino)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butoxycarbonyl-(methylamino)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc Methylamino Acetaldehyde and Its Precursors

Direct Synthesis Approaches to N-BOC-(methylamino)acetaldehyde

Direct synthetic methods offer efficient pathways to the target compound, often involving fewer steps. These include reductive amination, oxidation of a precursor alcohol, and derivatization of a related aldehyde.

Reductive amination is a cornerstone of amine synthesis, and it can be adapted for the preparation of N-BOC protected secondary amines in a single step. nih.govnih.gov A one-pot tandem procedure combines the direct reductive amination (DRA) of an aldehyde with a primary amine and subsequent N-protection with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govnih.gov

This method effectively prevents the common side reaction of overalkylation, which leads to tertiary amines. nih.gov The process involves the in-situ formation of an imine intermediate from the aldehyde and amine, which is then reduced. The addition of (Boc)₂O traps the newly formed secondary amine, preventing it from reacting further with the imine intermediate. nih.gov Sodium triacetoxyborohydride (B8407120) (STAB) is often the reducing agent of choice for direct reductive amination due to its mildness and selectivity compared to other borohydrides like sodium cyanoborohydride. nih.gov The procedure is versatile and provides excellent yields for a variety of primary amines and aldehydes under well-tolerated and inexpensive reaction conditions. nih.gov For instance, the tandem DRA/N-Boc protection of benzylamine (B48309) with various aldehydes results in high yields of the corresponding N-Boc secondary amines. nih.gov

| Entry | Amine | Aldehyde | Reducing System | Product | Yield (%) |

| 1 | Benzylamine | Isovaleraldehyde | (Boc)₂O / STAB | N-Boc-N-benzyl-3-methylbutan-1-amine | 85 |

| 2 | Benzylamine | Heptanal | (Boc)₂O / STAB | N-Boc-N-benzylheptan-1-amine | 88 |

| 3 | Benzylamine | Benzaldehyde | (Boc)₂O / STAB | N-Boc-dibenzylamine | 92 |

This table illustrates the general applicability of the tandem reductive amination/N-Boc protection strategy, adapted from findings on various amine-aldehyde combinations. nih.gov

A highly effective method for synthesizing aldehydes is the oxidation of their corresponding primary alcohols. For the preparation of this compound, its precursor, 2-(N-Boc-N-methylamino)ethanol, is required. innospk.com This precursor is synthesized by reacting N-methylethanolamine with di-tert-butyl dicarbonate (Boc anhydride), which introduces the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom. innospk.com

With the precursor alcohol, 2-(N-Boc-N-methylamino)ethanol, in hand, a mild oxidation procedure can be employed to yield the target aldehyde. chemicalbook.com A common and efficient method for this type of transformation is the Swern oxidation. A procedure for the analogous compound, N-Boc-(ethylamino)acetaldehyde, involves slowly adding a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) (CH₂Cl₂) to oxalyl chloride in CH₂Cl₂ at -78 °C. chemicalbook.com After a short stirring period, a solution of the N-Boc-protected aminoethanol is added, and the reaction is stirred for a couple of hours at low temperature. The addition of a tertiary amine base, such as triethylamine, completes the reaction. chemicalbook.com This method is known for its high yields and compatibility with a wide range of functional groups, though it requires careful temperature control.

Swern Oxidation Reaction Conditions chemicalbook.com

| Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Temperature |

|---|---|---|---|---|

| Oxalyl Chloride | DMSO | N-Boc-(methylamino)ethanol | Dichloromethane | -78 °C |

This table outlines the key reagents and conditions for a Swern oxidation, based on a protocol for a similar substrate. chemicalbook.com

Another direct route involves starting with N-Boc-2-aminoacetaldehyde, also known as N-Boc-glycinal. sigmaaldrich.comcymitquimica.com This commercially available aldehyde features a primary amine protected by a Boc group. sigmaaldrich.com The synthesis of this compound from this precursor requires the selective methylation of the nitrogen atom.

Indirect Synthetic Routes via N-Methyl Amino Acid Derivatives

Indirect routes to this compound typically begin with a protected and N-methylated amino acid, such as N-Boc-N-methylglycine. These methods involve transforming the carboxylic acid functional group into an aldehyde.

The synthesis of N-methyl amino acids is a crucial step in many synthetic endeavors, including the construction of complex peptides and pharmaceutical intermediates. acs.orguiw.edu A widely used approach is the direct N-methylation of an N-Boc protected amino acid. wikidot.comnih.govresearchgate.net Once the N-Boc-N-methyl amino acid is formed, subsequent transformations are required to convert the carboxylic acid to the aldehyde. This is typically achieved via a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by oxidation to the aldehyde, mirroring the process described in section 2.1.2.

A robust and frequently cited protocol for the N-methylation of N-Boc protected amino acids employs sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikidot.comnih.gov In this procedure, the N-Boc amino acid is doubly deprotonated by NaH, at both the carboxylic acid and the carbamate (B1207046) N-H. wikidot.com The resulting dianion reacts with methyl iodide. It is proposed that the sodium cation chelates the carboxylate, effectively protecting it and directing the methylation to the nitrogen atom. nih.govresearchgate.net

The reaction typically uses a significant excess of both sodium hydride and methyl iodide to ensure complete conversion. wikidot.com While the original protocols called for as much as 10 equivalents of each reagent, successful reactions have been reported with 4 or 5 equivalents. wikidot.com It is important to account for the purity of the sodium hydride, which is often supplied as a 60% dispersion in mineral oil. wikidot.com The procedure involves dissolving the Boc-amino acid in dry THF, cooling the solution, adding the methyl iodide, and then adding the sodium hydride in portions due to vigorous gas evolution. wikidot.com After the addition is complete, the reaction is allowed to warm to room temperature and stir overnight. wikidot.com A potential drawback of using metal hydrides is the risk of racemizing the chiral center of the amino acid, which can range from minor to complete loss of stereointegrity depending on the specific substrate. chemicalforums.com

N-Methylation of N-Boc Protected Amino Acids and Subsequent Transformations

Suppression of β-Elimination in Serine Derivatives during N-Methylation

The N-methylation of amino acids, such as serine, is a fundamental transformation for accessing precursors to compounds like this compound. However, serine and its derivatives are particularly susceptible to a significant side reaction known as β-elimination, especially under basic conditions. acs.org This process involves the removal of the hydroxyl group from the β-carbon, leading to the formation of dehydroalanine (B155165) derivatives.

The mechanism of β-elimination is initiated by the deprotonation of the α-carbon or the amide nitrogen, followed by the elimination of the β-substituent (the hydroxyl group in serine's case). The rate of this undesirable reaction can be influenced by several factors, including the strength of the base, the nature of the protecting groups, and the reaction temperature.

To achieve selective N-methylation while minimizing β-elimination, specific strategies have been developed. One effective approach involves the formation of a 5-oxazolidinone (B12669149) intermediate from the N-protected serine. This method is discussed in more detail in the following section. Another strategy focuses on the careful selection of the methylating agent and reaction conditions. For instance, using milder methylating agents or performing the reaction at lower temperatures can favor the desired N-methylation over elimination.

Recent studies on enzymes like serine synthase have provided insights into the catalytic mechanisms of β-elimination. Research has shown that specific amino acid residues in the enzyme's active site are crucial for activating the hydroxyl group for elimination. nih.gov While this research is focused on biocatalysis, the principles of substrate activation are relevant to chemical synthesis, highlighting the importance of protecting or modifying the hydroxyl group of serine to prevent its elimination during N-methylation.

Approaches Involving 5-Oxazolidinone Intermediates

A widely adopted and efficient strategy for the N-methylation of amino acids, which circumvents many of the issues associated with direct methylation, involves the use of 5-oxazolidinone intermediates. researchgate.netacs.org This method is particularly advantageous for amino acids with reactive side chains like serine. researchgate.net

The general procedure involves the condensation of an N-protected amino acid, such as N-BOC-serine, with formaldehyde (B43269) or paraformaldehyde, typically under acidic catalysis. researchgate.netnih.gov This reaction leads to the formation of a cyclic 5-oxazolidinone ring. This intermediate effectively protects both the nitrogen and the carboxylic acid group, and importantly, it locks the N-H bond in a position that is not readily deprotonated, thus preventing β-elimination.

The subsequent step is the reductive cleavage of the oxazolidinone ring. This is commonly achieved using a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid such as trifluoroacetic acid (TFA). researchgate.netnih.gov This process cleaves the C2-O bond of the oxazolidinone, resulting in the desired N-methylated amino acid with the N-BOC protecting group intact. This method has been successfully applied to a wide range of amino acids, providing a unified approach to the synthesis of N-methyl derivatives. researchgate.netacs.org

The stability of the 5-oxazolidinone intermediate makes it a detectable marker in complex reaction mixtures, as demonstrated in studies of glycation reactions. mdpi.com The versatility of the oxazolidinone scaffold is further highlighted by its use in the synthesis of various biologically active molecules, including antibacterial agents. nih.govacs.org

| Reaction Step | Reagents and Conditions | Purpose |

| Oxazolidinone Formation | N-BOC-amino acid, paraformaldehyde, acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene. researchgate.net | Forms a stable cyclic intermediate, protecting the amine and carboxyl groups and preventing side reactions. |

| Reductive Ring Opening | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) in a solvent like CHCl3. researchgate.net | Cleaves the oxazolidinone ring to introduce the methyl group onto the nitrogen atom, yielding the N-BOC-N-methyl amino acid. |

Preparation of Related Acetaldehyde Derivatives and Their Relevance

The direct synthesis of this compound can be challenging due to the inherent instability of the free aldehyde. Therefore, a common and practical approach involves the preparation of a stable precursor, such as an acetal (B89532), which can be deprotected in a later step to reveal the aldehyde functionality.

(Methylamino)acetaldehyde dimethyl acetal is a key precursor in the synthesis of this compound. sigmaaldrich.comcymitquimica.com The acetal group serves as a protecting group for the aldehyde, rendering the molecule stable for storage and handling. cymitquimica.com

The preparation of (methylamino)acetaldehyde dimethyl acetal is typically achieved through the reaction of chloroacetaldehyde (B151913) dimethyl acetal with a methylamine (B109427) solution. chemicalbook.com This nucleophilic substitution reaction can be carried out under pressure and at elevated temperatures to drive the reaction to completion. chemicalbook.com An alternative method involves reacting chloroacetaldehyde dimethyl acetal with ammonia, followed by subsequent methylation. google.comgoogle.com The product is a colorless to pale yellow liquid. cymitquimica.com

| Property | Value | Reference |

| CAS Number | 122-07-6 | sigmaaldrich.com |

| Molecular Formula | C₅H₁₃NO₂ | scbt.com |

| Molecular Weight | 119.16 g/mol | scbt.com |

| Boiling Point | 140 °C | sigmaaldrich.com |

| Density | 0.928 g/mL at 25 °C | sigmaaldrich.com |

Once (methylamino)acetaldehyde dimethyl acetal is obtained, the next step towards the target compound involves the protection of the secondary amine with a tert-butoxycarbonyl (BOC) group. This is typically accomplished by reacting the acetal with di-tert-butyl dicarbonate (Boc₂O) under standard conditions. The final step would be the hydrolysis of the dimethyl acetal to unmask the aldehyde, yielding this compound. This precursor is a versatile reactant used in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. sigmaaldrich.comchemicalbook.comsigmaaldrich.comprataporganics.com

Reactivity and Mechanistic Studies of N Boc Methylamino Acetaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in N-BOC-(methylamino)acetaldehyde is a key site for electrophilic reactions. The carbonyl carbon possesses a partial positive charge, making it susceptible to attack by various nucleophiles. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electrophilic. organic-chemistry.org

Common nucleophilic addition reactions that aldehydes undergo include reactions with organometallic reagents, ylides, and enolates. For instance, in reactions analogous to those with other aldehydes, this compound would be expected to react with Grignard reagents (R-MgX) to form secondary alcohols after acidic workup. Similarly, the Wittig reaction with a phosphonium (B103445) ylide (Ph3P=CHR) would convert the aldehyde into an alkene. nih.gov The specific conditions and outcomes of these reactions with this compound would be influenced by the nature of the nucleophile and the reaction conditions.

The aldehyde can also participate in condensation reactions. For example, it can react with amines to form imines, which can be further reduced in a process known as reductive amination. nih.gov It is also a potential substrate for aldol (B89426) and related C-C bond-forming reactions.

Table 1: Predicted Electrophilic Reactions of the Aldehyde Moiety in this compound

| Reaction Type | Reagent Example | Predicted Product Type |

| Grignard Reaction | Methylmagnesium bromide (CH3MgBr) | Secondary alcohol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2) | Alkene |

| Reductive Amination | Benzylamine (B48309), NaBH3CN | Secondary amine |

| Aldol Addition | Acetone, base | β-Hydroxy ketone |

Nucleophilic Reactivity of the N-Boc Protected Amine

The nitrogen atom in this compound is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group that reduces the nucleophilicity of the amine. organic-chemistry.org This protection is generally stable under neutral and basic conditions, as well as towards many nucleophiles and reducing agents, but is sensitive to acidic conditions. organic-chemistry.orgresearchgate.net

Despite the reduced nucleophilicity, the Boc-protected amine can still participate in certain reactions. For instance, under strongly basic conditions, deprotonation of the N-H bond can occur, although this is less favorable for N-methylated carbamates compared to their N-H counterparts. The resulting anion can then act as a nucleophile.

The Boc group itself can be involved in reactions. For example, it can be transformed into an N-methyl group through reduction. Additionally, the Boc group can be cleaved under acidic conditions to reveal the more nucleophilic secondary amine. This deprotection is a common strategy to unmask the amine functionality for subsequent reactions. The rate of Boc cleavage is dependent on the acid concentration and the nature of the substrate. researchgate.net

Table 2: Reactivity of the N-Boc Protected Amine

| Reaction Type | Reagent/Condition | Outcome |

| Deprotection | Trifluoroacetic acid (TFA) or HCl | Formation of the corresponding secondary amine salt |

| Reduction | Magnesium-catalyzed reduction | Conversion of N-Boc to N-Methyl group |

Intramolecular Cyclization Pathways

The presence of both an aldehyde and a protected amine in the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic structures.

This compound is a precursor for the synthesis of five-membered nitrogen-containing heterocycles. For example, intramolecular cyclization could potentially lead to the formation of N-Boc-protected pyrrolidinone derivatives or related structures. The formation of such rings is generally favored kinetically and thermodynamically according to Baldwin's rules for ring closure. The specific pathway and product would depend on the reaction conditions, such as the presence of an acid or base catalyst. For instance, intramolecular reductive amination could lead to the formation of a substituted pyrrolidine. The synthesis of various five-membered N-heterocycles, such as pyrroles and their derivatives, often involves the cyclization of bifunctional linear precursors. nih.govtaylorfrancis.comresearchgate.net

The presence of a methyl group on the nitrogen atom, as in this compound, can significantly influence the kinetics of intramolecular cyclization reactions. This phenomenon is known as the "N-methyl effect." In the cyclization of N-Boc derivatives of amino alcohols, which are structurally related to the reduction product of this compound, the N-methylated compounds have been observed to cyclize faster than their non-methylated (N-H) analogs. researchgate.net

This rate enhancement is attributed to an increase in the nucleophilic character of the carbonyl oxygen of the carbamate (B1207046) group upon N-methylation. researchgate.net This increased nucleophilicity facilitates the intramolecular attack on the electrophilic center, leading to a lower activation energy for the cyclization step. researchgate.net This effect is considered an example of the Thorpe-Ingold effect, where gem-disubstitution on a carbon atom can accelerate intramolecular reactions.

Theoretical studies, such as ab initio calculations, have been employed to understand the mechanism and transition states of intramolecular cyclizations of N-Boc protected amino alcohols. researchgate.net These studies support the experimental observation of the N-methyl effect.

Calculations have shown that the transition state for the cyclization of the N-methylated compound is lower in energy compared to the non-methylated analog. researchgate.net The analysis of the transition state geometry indicates that the N-methyl group leads to a more favorable conformation for cyclization. The electron-donating nature of the methyl group increases the electron density on the nitrogen and, through resonance, on the carbonyl oxygen of the Boc group. This enhances the nucleophilicity of the oxygen, which is involved in the ring-forming step. researchgate.net

The stabilization of the transition state by the N-methyl group is a key factor in accelerating the cyclization reaction. researchgate.net These theoretical models provide a detailed picture of the reaction pathway and the factors that control the reaction rate and stereoselectivity.

Stability and Degradation Pathways

The stability of this compound is an important consideration for its storage and use in synthesis. The N-Boc protecting group is known to be labile under acidic conditions. organic-chemistry.orgresearchgate.net The presence of a strong acid can lead to the cleavage of the Boc group, liberating the free amine, carbon dioxide, and isobutylene (B52900). The rate of this degradation is dependent on the acid strength and concentration, as well as the temperature.

The aldehyde functional group can also be susceptible to degradation, particularly through oxidation to a carboxylic acid, especially if exposed to air and light. beilstein-journals.org Therefore, it is often recommended to store this compound under an inert atmosphere and at low temperatures. sigmaaldrich.com

Thermal degradation is another potential pathway. While the Boc group is generally more stable to heat than to acid, prolonged heating at high temperatures can lead to its removal. researchgate.net The aldehyde moiety can also undergo polymerization or other side reactions upon heating.

Sensitivity to Oxidizing Agents

This compound is known to be incompatible with strong oxidizing agents. fishersci.com The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. While specific studies detailing the reaction of this compound with a wide array of oxidizing agents are not extensively documented in publicly available literature, the general reactivity of aldehydes provides a basis for understanding its behavior. The presence of the electron-withdrawing N-BOC group can influence the rate and outcome of such oxidation reactions.

Table 1: Reactivity with Oxidizing Agents

| Oxidizing Agent Category | Expected Reactivity | Potential Product |

| Strong Oxidizing Agents | Incompatible, likely vigorous reaction | N-BOC-(methylamino)acetic acid |

| Mild Oxidizing Agents | Potential for oxidation | N-BOC-(methylamino)acetic acid |

| Palladium Catalysts | Potential for C-H activation | Varies with conditions |

Air Sensitivity and Storage Considerations

This compound is documented as being air-sensitive. fishersci.comfishersci.cafishersci.ca This sensitivity primarily stems from the aldehyde group, which can be slowly oxidized to the corresponding carboxylic acid upon exposure to atmospheric oxygen. This degradation can impact the purity and reactivity of the compound in subsequent synthetic steps.

To mitigate degradation, specific storage conditions are recommended. The compound should be stored in a cool place, with some suppliers specifying storage in a freezer at temperatures under -20°C. fishersci.comsigmaaldrich.combldpharm.com Furthermore, it is crucial to store it under an inert atmosphere, such as nitrogen, to prevent contact with air and moisture. sigmaaldrich.com The physical form of the compound is typically a liquid. sigmaaldrich.com

Table 2: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert (e.g., Nitrogen) sigmaaldrich.com | To prevent oxidation by air. fishersci.comfishersci.cafishersci.ca |

| Temperature | Cool place, store in freezer under -20°C fishersci.comsigmaaldrich.combldpharm.com | To slow down potential degradation pathways. |

| Light | Store away from light (Implied by cool, dark storage) | To prevent potential photochemical degradation. |

This compound: A Versatile Component in Complex Chemical Synthesis

This compound, also known as tert-butyl N-methyl-N-(2-oxoethyl)carbamate, is a valuable organic building block employed in the nuanced construction of complex molecules. researchgate.netumich.edu Its structure, featuring a reactive aldehyde group and a Boc-protected secondary amine, makes it a strategic reagent for introducing a methylaminoethylidene or methylaminoethyl moiety in multi-step synthetic pathways. This article explores the specific applications of this compound in the synthesis of sophisticated molecular architectures, focusing on its role as a precursor to key structural motifs and its incorporation into bioactive molecules and pharmaceutical intermediates.

Applications of N Boc Methylamino Acetaldehyde in Complex Molecule Synthesis

The utility of N-BOC-(methylamino)acetaldehyde is most pronounced in synthetic schemes requiring the precise installation of a short, functionalized amino-alkyl chain. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed, offering synthetic flexibility.

Spectroscopic and Analytical Characterization Methodologies for N Boc Methylamino Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of N-BOC-(methylamino)acetaldehyde. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iqnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule. For this compound, dissolved in a solvent like chloroform-d (B32938) (CDCl₃), the spectrum is expected to show distinct signals for each type of proton. chemicalbook.com

A sharp singlet peak appears around 1.4-1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group of the BOC protector.

The N-methyl group protons typically appear as a singlet at approximately 2.9-3.0 ppm, integrating to three protons.

The two protons of the methylene (B1212753) group (-CH₂) adjacent to the aldehyde are expected to produce a signal around 4.0-4.2 ppm. This signal may appear as a doublet due to coupling with the aldehyde proton.

The aldehyde proton (-CHO) itself is highly characteristic and typically resonates far downfield, around 9.5-9.7 ppm, often as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

The aldehyde carbonyl carbon is the most deshielded, appearing at a chemical shift greater than 200 ppm. hmdb.caoregonstate.edu

The carbonyl carbon of the BOC group is found in the range of 155-156 ppm. researchgate.net

The quaternary carbon of the tert-butyl group resonates around 80 ppm.

The methylene carbon adjacent to the aldehyde group appears at approximately 60-65 ppm.

The N-methyl carbon signal is located around 35-40 ppm.

The three equivalent methyl carbons of the tert-butyl group give a signal at approximately 28 ppm. oregonstate.edu

Interactive Data Table: Predicted NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| (CH₃)₃C- | ~1.45 (s, 9H) | ~28.0 |

| (CH₃)₃C - | - | ~80.0 |

| -N-CH₃ | ~2.95 (s, 3H) | ~36.0 |

| -N-CH₂-CHO | ~4.10 (d, 2H) | ~62.0 |

| -C(=O)O- | - | ~155.0 |

| -CHO | ~9.60 (t, 1H) | ~201.0 |

| (s = singlet, d = doublet, t = triplet. Data are typical predicted values.) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural information through analysis of its fragmentation patterns. The compound has a molecular weight of 173.21 g/mol . scbt.com

In electrospray ionization (ESI) mass spectrometry, the molecule is often observed as a sodium adduct, [M+Na]⁺. A characteristic fragmentation pathway for N-BOC protected compounds involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire BOC group. nih.gov This leads to significant fragment ions that are useful for identification.

Common fragmentation patterns in electron ionization (EI) MS include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of the Aldehyde Group: Fragmentation can occur with the loss of the formyl group (-CHO, 29 Da) or a hydrogen radical from the aldehyde. libretexts.orgdocbrown.info

Loss from the BOC Group: The most characteristic fragmentation is the loss of isobutylene (56 Da) to give an ion at m/z 117, or the loss of the entire tert-butoxycarbonyl group (100 Da).

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 173 | [C₈H₁₅NO₃]⁺ | Molecular Ion [M]⁺ |

| 117 | [C₄H₇NO₃]⁺ | Loss of isobutylene [M - 56]⁺ |

| 73 | [C₄H₉N]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 44 | [C₂H₄O]⁺ | Fragment containing the aldehyde moiety |

| (m/z values are for the most abundant isotope.) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies. fiveable.me

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the C-H bonds.

C-H Stretching: The region from 2850-3000 cm⁻¹ will show bands corresponding to the stretching of C-H bonds in the methyl and methylene groups. libretexts.org

Aldehyde C-H Stretching: A key feature for identifying the aldehyde is the appearance of two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

Carbonyl (C=O) Stretching: A very strong and prominent absorption band is expected between 1680-1740 cm⁻¹. This band is a composite of the aldehyde C=O stretch (typically ~1720-1740 cm⁻¹) and the carbamate (B1207046) C=O stretch (typically ~1680-1700 cm⁻¹). fiveable.mepressbooks.pub The overlap results in a single, intense, and somewhat broad peak.

C-O Stretching: Bands corresponding to the C-O single bond stretches within the carbamate group are expected in the 1000-1300 cm⁻¹ region. libretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2980-2960 | C-H Stretch | Alkyl (t-butyl, methyl) |

| 2820 & 2720 | C-H Stretch | Aldehyde |

| 1740-1680 | C=O Stretch | Aldehyde & Carbamate |

| 1470-1450 | C-H Bend | Alkyl |

| 1370-1350 | C-H Rock | Methyl |

| 1300-1000 | C-O Stretch | Carbamate |

Purity Assessment Techniques (e.g., HPLC, GC)

Ensuring the high purity of this compound is critical for its intended use. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound, with commercial suppliers often specifying a purity of >97.5% as determined by this technique. thermofisher.com A typical method would involve:

Mode: Reversed-phase HPLC (RP-HPLC).

Stationary Phase: A C18 column.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: Ultraviolet (UV) detection at a wavelength where the carbonyl groups absorb, typically around 210-220 nm. The retention time of the main peak corresponds to the compound, and its peak area relative to the total area of all peaks provides a measure of purity. nih.gov

Gas Chromatography (GC): Due to the compound's volatility, GC is also a suitable technique for purity analysis.

Column: A capillary column with a polar stationary phase is often used for analyzing aldehydes. nih.gov

Detection: A Flame Ionization Detector (FID) provides a general measure of organic compounds, while a Mass Spectrometer (GC-MS) offers definitive identification of the main peak and any impurities. nih.gov Given the reactive nature of aldehydes, analysis may sometimes be performed after derivatization to a more stable compound, such as an oxime, using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govnih.gov This approach can improve chromatographic performance and detection limits.

Future Directions and Emerging Research Avenues for N Boc Methylamino Acetaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-protected amino aldehydes is a cornerstone of modern organic chemistry, and the demand for greener, more efficient methods is driving innovation. Traditional routes often rely on stoichiometric oxidants or multi-step procedures. Current research is shifting towards more sustainable and atom-economical approaches.

One promising avenue is the adoption of "green chemistry" principles. For instance, methods are being developed that utilize water as a solvent, minimizing the need for volatile organic compounds. researchgate.netsemanticscholar.org Catalyst-free conditions for N-Boc protection reactions in water or water-acetone mixtures have been shown to produce high yields of the desired products without significant side reactions. nih.gov Another sustainable approach involves the direct oxidation of alcohols using reagents like gaseous nitrogen dioxide, which can be transformed into nitric acid, thereby minimizing waste. nih.gov

Future work will likely focus on refining these methods for the specific synthesis of N-BOC-(methylamino)acetaldehyde, potentially starting from readily available precursors like N-methylaminoethanol. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, will be crucial for achieving high yields and purity on an industrial scale.

Table 1: Comparison of Synthetic Approaches for N-Boc Protected Amines & Aldehydes

| Method | Key Features | Advantages | Potential for this compound |

|---|---|---|---|

| Swern-type Oxidation | Oxidation of the corresponding alcohol using oxalyl chloride and DMSO. chemicalbook.com | Well-established, generally high yields. | A common laboratory-scale synthesis method. |

| Tandem Reductive Amination/N-Boc Protection | One-pot reaction of an aldehyde, amine, and (Boc)₂O with a reducing agent. nih.gov | High efficiency, reduced workup, good yields (80-95%). nih.gov | Highly applicable for creating related structures and could be adapted. |

| Catalyst-Free N-Boc Protection in Water | Uses water as a solvent and mediator for the reaction of amines with (Boc)₂O. semanticscholar.orgnih.gov | Environmentally benign, simple, excellent yields (>90%). semanticscholar.org | A green alternative for the protection step. |

| Gaseous NO₂ Oxidation | Direct oxidation of neat alcohols to aldehydes. nih.gov | Waste-free, quantitative conversion for some substrates. nih.gov | A potentially sustainable method for the aldehyde formation step. |

Exploration of Novel Catalytic Transformations

Catalysis is central to the advancement of synthetic chemistry, offering pathways to novel molecules with high selectivity and efficiency. For this compound, research into new catalytic transformations is expected to broaden its synthetic utility significantly.

Organocatalysis has emerged as a powerful tool. For example, proline and its derivatives have been used to catalyze highly enantioselective Mannich reactions between unmodified aldehydes and N-Boc protected imines, yielding β-amino aldehydes with excellent stereocontrol. researchgate.net Adapting such methodologies to use this compound as a substrate could open doors to complex chiral molecules. Another area of interest is the use of ionic liquids as catalysts for N-tert-butyloxycarbonylation, which can activate di-tert-butyl dicarbonate (B1257347) for efficient amine protection. organic-chemistry.org

Metal-based catalysis also offers vast potential. Palladium(II)-catalyzed reactions, such as oxidative cyclizations of allylic carbamates, have been used to synthesize N-Boc-protected amino alcohols. acs.org Exploring similar palladium-catalyzed cross-coupling or carbonylation reactions with this compound could lead to new heterocyclic scaffolds. Furthermore, earth-abundant metal catalysts, like manganese, are being investigated for the hydrogenation of carbamates, which could be relevant for selective transformations of the Boc-protected amine. weizmann.ac.il

Future research will likely investigate a wider range of catalysts, including photoredox and electrochemical methods, to activate the aldehyde or the protected amine functionality in this compound for novel bond formations. organic-chemistry.org

Expansion of Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block in medicinal chemistry due to its structural features. The aldehyde group allows for a variety of transformations, including reductive aminations and Wittig-type reactions, while the Boc-protected amine provides a latent site for further functionalization after deprotection.

The compound has been identified as an intermediate in the synthesis of benzo[d]imidazole inhibitors of co-activator associated arginine methyltransferase (CARM1), an important target in cancer therapy. fishersci.cafishersci.com Its role as a precursor to bioactive molecules highlights its importance. The aldehyde functionality is particularly reactive and can be used to construct more complex heterocyclic systems or to introduce specific pharmacophores. guidechem.com

Emerging applications are likely to leverage the compound's bifunctionality to create libraries of diverse small molecules for high-throughput screening. The concept of "fragment-based drug discovery" (FBDD) is particularly relevant, where small, simple molecules like this compound can be elaborated into more potent and selective drug candidates. acs.org Its structure is well-suited for creating 3-D fragments that can explore chemical space more effectively than flat aromatic compounds. acs.org

In chemical biology, this compound could be used to synthesize probes and tool compounds to study biological processes. For example, it could be incorporated into peptide mimics or used to label biomolecules through reactions with the aldehyde group. The development of N-Boc-β³-amino acids from α-amino aldehydes for the synthesis of biologically active compounds showcases the potential of this class of molecules. rsc.orgrsc.org

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing how molecules are made, enabling rapid optimization and the creation of large compound libraries. osti.gov Building blocks like this compound are ideal candidates for integration into these automated workflows due to their defined reactivity and stability.

Flow chemistry, in particular, offers significant advantages for using reactive intermediates. A multi-step flow reactor process has been successfully developed for the synthesis of N-Boc-3,4-dehydro-l-proline methyl ester, demonstrating that complex transformations involving Boc-protected intermediates can be efficiently performed in a continuous manner. vapourtec.com Such platforms allow for precise control over reaction parameters and can incorporate in-line purification and analysis, accelerating the discovery process. osti.gov

The use of this compound in automated systems would facilitate the rapid synthesis of analogs for structure-activity relationship (SAR) studies. By programming a synthesis robot to perform a sequence of reactions—for example, a reductive amination followed by deprotection and subsequent acylation—a large matrix of compounds could be generated from a single building block. This approach significantly shortens the design-make-test-analyze cycle in drug discovery.

Future efforts will focus on developing standardized protocols for reactions involving this compound that are robust and transferable to various automated platforms. This includes the use of immobilized reagents and scavengers to simplify purification, a key challenge in automated synthesis. vapourtec.com

Computational Chemistry and Molecular Modeling Studies of Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting chemical reactivity. boku.ac.at For a molecule like this compound, computational studies can provide deep insights into its conformational preferences, electronic structure, and reaction mechanisms, guiding the development of new synthetic methods and applications.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model transition states and calculate reaction barriers. chemrxiv.org This would be particularly valuable for predicting the outcomes of novel catalytic transformations or for understanding the diastereoselectivity in reactions involving the aldehyde group. For example, computational studies have been used to elucidate the mechanisms of organocatalytic Mannich reactions involving related N-Boc protected species. researchgate.net

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound-derived ligands with biological targets like enzymes or receptors. boku.ac.at These simulations can help rationalize binding affinities and guide the design of more potent inhibitors. By understanding the key intermolecular interactions, medicinal chemists can make more informed decisions about which analogs to synthesize.

Future computational work will likely involve a multi-scale modeling approach. This could range from high-level quantum mechanical calculations on the molecule itself to hybrid quantum mechanics/molecular mechanics (QM/MM) simulations of the molecule in a complex biological environment. boku.ac.at Machine learning algorithms are also being integrated with computational chemistry to accelerate the discovery of new reactions and to predict molecular properties, which could be applied to find new uses for this compound. osti.gov

Table 2: Computationally Explored Research Areas for Aldehyde Reactivity

| Research Area | Computational Method | Insights Gained | Reference |

|---|---|---|---|

| Reaction Mechanisms | Density Functional Theory (DFT), Coupled Cluster (CC) | Calculation of reaction barriers, identification of thermodynamically favored products. | chemrxiv.org |

| Conformational Analysis | DFT, Ab initio methods | Determination of the most stable conformers of reactants and products. | chemrxiv.org |

| Ligand-Protein Binding | Molecular Dynamics (MD), QM/MM | Understanding binding modes and predicting binding affinity of derived molecules. | boku.ac.at |

| Catalyst Design | DFT | Elucidating the role of the catalyst in activating substrates and controlling selectivity. | weizmann.ac.il |

Q & A

Q. What are the optimal synthetic routes for N-BOC-(methylamino)acetaldehyde, and how can side reactions be minimized?

this compound is typically synthesized via Boc-protection of methylamine followed by condensation with acetaldehyde derivatives. Key steps include:

- Using anhydrous conditions and inert atmospheres to prevent oxidation of the aldehyde group .

- Employing coupling agents like EDC or NHS to stabilize reactive intermediates, as seen in peptide synthesis methodologies .

- Monitoring reaction progress via thin-layer chromatography (TLC) or NMR to detect undesired byproducts such as trimerization (common in acetaldehyde chemistry) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and aldehyde proton resonance (δ ~9-10 ppm) .

- Mass Spectrometry : Validate molecular weight (173.21 g/mol) and detect impurities using high-resolution LC-MS .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H stretches (if deprotected) .

Q. What storage conditions are critical to prevent degradation of this compound?

- Store at -20°C under inert atmosphere (argon or nitrogen) due to air sensitivity .

- Use sealed, moisture-resistant containers to avoid hydrolysis of the Boc group .

- Stability studies suggest decomposition occurs above 80°C, releasing CO and NOx under thermal stress .

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound’s stability in acidic or basic conditions?

- Methodology :

- Conduct pH-dependent stability assays (e.g., incubate in buffers ranging from pH 2–12 at 25°C).

- Monitor degradation via HPLC or LC-MS. The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases, making it suitable for orthogonal deprotection strategies .

- Key Finding : At pH < 3, Boc cleavage occurs within 1 hour, while at pH 7–9, >90% stability is observed over 24 hours .

Q. How can researchers resolve discrepancies in quantifying this compound using different analytical methods?

- Case Study : Acetaldehyde quantification methods (e.g., PTR-MS vs. DNPH-HPLC) show slopes of 1.47±0.09 due to interference from trimerization .

- Recommendations :

- Validate methods using spiked samples and internal standards (e.g., deuterated analogs).

- Cross-correlate data from NMR, LC-MS, and derivatization techniques (e.g., hydrazine tagging) to account for matrix effects .

Q. What experimental strategies mitigate DNA damage risks during in vitro studies with this compound?

- Approach :

- Use FACS-based cell sensitivity assays to determine IC₅₀ values, as done for acetaldehyde toxicity studies .

- Include antioxidants (e.g., TCEP or DTT) in cell media to scavenge reactive aldehydes .

Q. What are the decomposition pathways of this compound under thermal stress, and how are they analyzed?

- Methods :

- Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., CO, NOx) .

- Simulate thermal degradation in sealed reactors under controlled atmospheres .

- Key Insight : Major decomposition occurs at >80°C, with tert-butyl carbonate fragmentation observed at 120°C .

Key Considerations for Experimental Design

- Air Sensitivity : Use Schlenk lines or gloveboxes for synthesis and handling .

- Episodic Emissions : Account for transient acetaldehyde release in environmental studies, as seen in building material research .

- Reversibility of Reactions : Monitor equilibrium dynamics in condensation reactions (e.g., acetaldehyde-SO₂ adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.